

An In-Depth Technical Guide to Azido-FTY720: Synthesis and Chemical Properties

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Compound of Interest

Compound Name: Azido-FTY720

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and chemical properties of **Azido-FTY720**, a photoactivatable and "clickable" analog of the immunomodulatory drug FTY720 (Fingolimod). This document details the multi-step synthesis, spectroscopic characterization, and key chemical attributes of **Azido-FTY720**, making it a valuable resource for researchers in medicinal chemistry, chemical biology, and drug development.

Introduction

FTY720 (Fingolimod) is a sphingosine-1-phosphate (S1P) receptor modulator approved for the treatment of multiple sclerosis.[1][2] Its mechanism of action involves in vivo phosphorylation to FTY720-phosphate, which then acts as a functional antagonist of S1P receptors, leading to the sequestration of lymphocytes in lymph nodes.[3][4] **Azido-FTY720**, incorporating a photoreactive azido group, serves as a powerful tool for researchers.[4] This analog allows for the identification of receptor binding sites through photolabeling and enables conjugation to other molecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry."[5]

Synthesis of Azido-FTY720

The first total synthesis of **Azido-FTY720** was reported by Sun and Bittman in 2006, involving a 9-step sequence with an overall yield of 34%. The synthesis starts from 2-(4-hydroxyphenyl)ethanol and key steps include the formation of a primary amine at a quaternary center and selective diazotization of an arylamine intermediate.

Synthetic Scheme

The overall synthetic route to **Azido-FTY720** (compound 2) is depicted below. The detailed experimental protocols for each step are provided in the subsequent section.



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Caption: Synthetic workflow for **Azido-FTY720**.

Experimental Protocols

The following are the detailed experimental procedures for the synthesis of **Azido-FTY720** and its key intermediates.

Step 1-5: Synthesis of 4-(2-Iodoethyl)-2-octyl-1-nitrobenzene The initial steps involve the conversion of 2-(4-hydroxyphenyl)ethanol to the corresponding triflate, followed by a Suzuki coupling with (E)-1-octen-1-ylboronic acid to introduce the octyl chain. The resulting styrene derivative is then hydrolyzed, mesylated, and converted to the iodide.

Step 6: Synthesis of 2-(2-(4-Octyl-3-nitrophenyl)ethyl)-2-nitropropane-1,3-diol acetonide (12) The iodide (8) is alkylated with the lithium salt of 2-nitropropane-1,3-diol acetonide (11), followed by reduction of the newly introduced nitro group to an amine.

Step 7: Synthesis of 2-(3-Amino-4-octylphenethyl)-2-aminopropane-1,3-diol (13) The nitro group on the aromatic ring of compound 12 is reduced to a primary amine using iron powder and ammonium chloride.

Step 8 & 9: Synthesis of 2-(3-Azido-4-octylphenethyl)-2-aminopropane-1,3-diol (**Azido-FTY720**, 2) To a solution of the diamine precursor 13 (22 mg, 0.060 mmol) in 0.10 mL of 2 M HCl and 0.05 mL of H₂O is added NaNO₂ (4.3 mg, 0.060 mmol) portionwise at 0 °C. After stirring the suspension for 15 minutes, NaN₃ (3.9 mg, 0.060 mmol) is added in one portion. The mixture is stirred at 0 °C for 30 minutes. The reaction is then quenched with a saturated aqueous NaHCO₃ solution (10 mL), and the aqueous layer is extracted with EtOAc (3 x 50 mL). The combined organic layers are dried over MgSO₄ and concentrated to yield the final product, **Azido-FTY720** (2).

Chemical and Physical Properties

A summary of the key chemical and physical properties of **Azido-FTY720** is provided in the table below.

Property	Value	Reference
Molecular Formula	C ₁₉ H ₃₂ N ₄ O ₂	[5][6]
Molecular Weight	348.49 g/mol	[5]
Appearance	Solid	[5]
CAS Number	881914-35-8	[5]
UV Absorption Maxima (λ _{max})	213, 252, 284 nm	[4]
Solubility	Soluble in DMF (20 mg/ml), DMSO (20 mg/ml), and Ethanol (20 mg/ml). Sparingly soluble in Ethanol:PBS (pH 7.2) (1:1) (0.2 mg/ml).	[4]

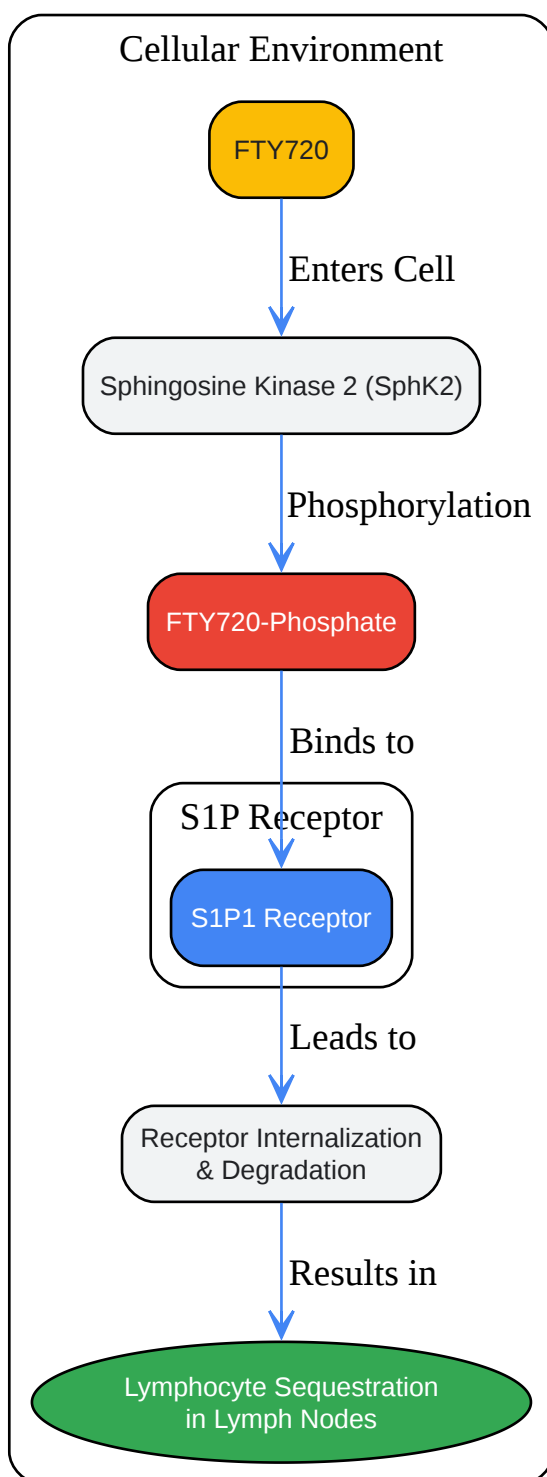
Spectroscopic Data

The structural characterization of **Azido-FTY720** is supported by the following spectroscopic data.

Spectroscopy	Data
¹ H NMR	(Data to be populated from supporting information of the primary literature)
¹³ C NMR	(Data to be populated from supporting information of the primary literature)
IR	The presence of the azide group is characterized by a strong absorption band around 2100 cm ⁻¹ .
Mass Spectrometry	(Data to be populated from supporting information of the primary literature)

Signaling Pathway of FTY720

The biological activity of FTY720, and by extension **Azido-FTY720**, is initiated by its phosphorylation by sphingosine kinase 2 (SphK2) to form FTY720-phosphate. This phosphorylated form then acts as a potent agonist at four of the five S1P receptors (S1P₁, S1P₃, S1P₄, and S1P₅). The binding of FTY720-phosphate to the S1P₁ receptor on lymphocytes leads to receptor internalization and degradation, rendering the cells unresponsive to the normal S1P gradient that guides their egress from lymph nodes. This "functional antagonism" results in the sequestration of lymphocytes and the immunomodulatory effects of the drug.



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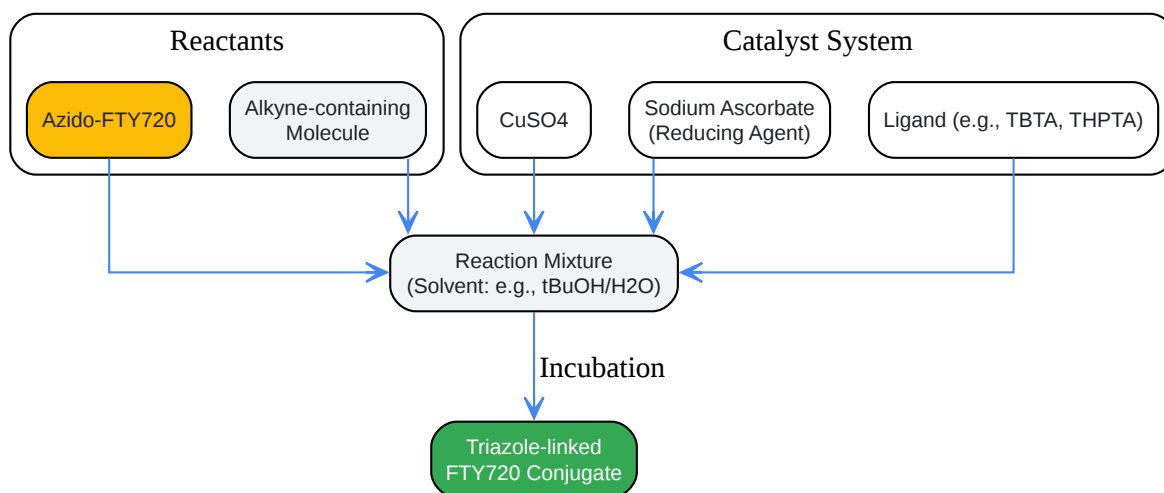
Caption: FTY720 signaling pathway.

Application in Click Chemistry

The azido group on **Azido-FTY720** allows for its covalent attachment to alkyne-containing molecules through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This highly efficient and bioorthogonal reaction is a cornerstone of "click chemistry" and enables the conjugation of **Azido-FTY720** to a wide range of probes, surfaces, and biomolecules for various research applications.

General Click Chemistry Protocol

The following is a general protocol for the CuAAC reaction with **Azido-FTY720**. Optimization may be required for specific substrates.



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Caption: Click chemistry workflow with **Azido-FTY720**.

Protocol:

- Dissolve **Azido-FTY720** and the alkyne-containing molecule in a suitable solvent system (e.g., a mixture of t-butanol and water).

- Prepare a fresh solution of the copper(I) catalyst by mixing CuSO₄ and a reducing agent such as sodium ascorbate. A stabilizing ligand like Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is often included to improve reaction efficiency and prevent side reactions.
- Add the catalyst solution to the solution of the reactants.
- Allow the reaction to proceed at room temperature with stirring. The reaction progress can be monitored by techniques such as TLC or LC-MS.
- Upon completion, the desired triazole-linked FTY720 conjugate can be purified using standard chromatographic methods.

Conclusion

Azido-FTY720 is a valuable chemical probe for studying the pharmacology of S1P receptors. Its synthesis, while multi-stepped, is well-documented, and its chemical properties make it amenable to a variety of advanced research applications, including target identification and the development of novel drug conjugates. This guide provides the essential technical information for researchers to synthesize, characterize, and utilize **Azido-FTY720** in their studies.

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